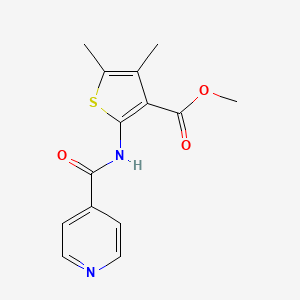
methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that acts on the central nervous system, producing effects similar to those of cocaine and amphetamines. MDPV has gained popularity among drug users due to its euphoric effects and low cost. However, it has also been associated with a range of adverse effects, including addiction, psychosis, and even death.
作用機序
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and other stimulants, and it is responsible for the drug's psychoactive effects. This compound also has some affinity for the sigma receptor, which may contribute to its effects on the brain.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and enhanced sociability. However, this compound can also produce adverse effects, including anxiety, paranoia, and psychosis. Long-term use of this compound has been associated with addiction, cognitive impairment, and other health problems.
実験室実験の利点と制限
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate has some advantages as a research tool, including its potency and selectivity for certain neurotransmitter systems. However, its use is also associated with a range of limitations, including its potential for abuse, adverse effects, and legal restrictions. Researchers must take precautions to ensure that their use of this compound is ethical and safe.
将来の方向性
There are several areas of future research that could shed light on the effects of methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate and related drugs. These include investigations into the long-term effects of this compound on the brain and behavior, the development of new treatments for addiction to this compound and other stimulants, and the identification of new compounds that may have therapeutic potential. Additionally, researchers may explore the use of this compound and related drugs as tools for studying the brain and neurotransmitter systems.
合成法
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 2,4-pentanedione to form an intermediate product. This intermediate is then reacted with 4,5-dimethylthiophen-2-amine to produce this compound. The synthesis of this compound requires specialized equipment and expertise, and it is not a straightforward process.
科学的研究の応用
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been the subject of extensive scientific research due to its potential as a drug of abuse. Researchers have investigated its pharmacological properties, mechanism of action, and effects on the brain and behavior. This compound has been shown to produce a range of effects, including increased locomotor activity, hyperthermia, and enhanced dopamine release. These effects are similar to those produced by other stimulants, such as cocaine and amphetamines.
特性
IUPAC Name |
methyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-4-6-15-7-5-10/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHYNAWSROBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



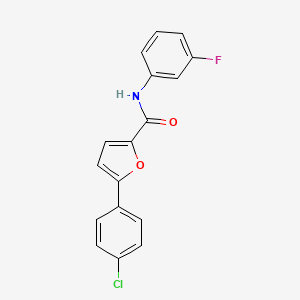
![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)

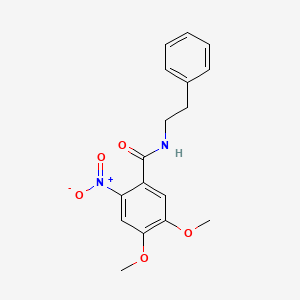
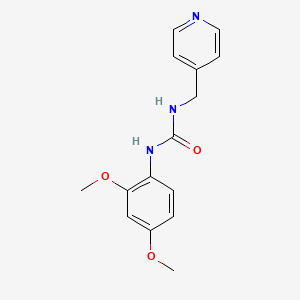
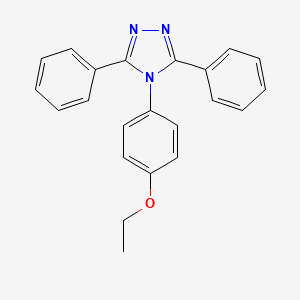
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
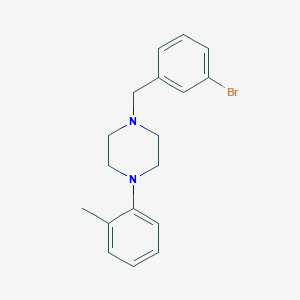
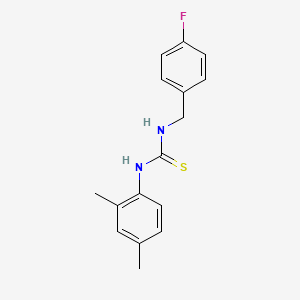
![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)
![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)